molecular formula C17H16ClN3S B2955817 N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 362509-09-9

N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2955817
CAS No.: 362509-09-9
M. Wt: 329.85
InChI Key: OIWDTTRFLQBDTF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H16ClN3S and its molecular weight is 329.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A range of derivatives related to the chemical structure of N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine have been synthesized through different chemical reactions. These compounds are designed to explore their potential applications in medicinal chemistry and materials science. For example, Liu et al. (2006) described the synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one via an Iminophosphorane, showcasing a method for producing a series of compounds for further evaluation (Liu et al., 2006).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal activities of tetrahydro[1]benzothieno[2,3-d]pyrimidin derivatives. For instance, Mittal et al. (2011) synthesized substituted tricyclic compounds and evaluated their antimicrobial activity against various bacteria and fungi, indicating significant antibacterial and antifungal effects (Mittal et al., 2011).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such aspantothenate kinase and prostaglandin-endoperoxide synthase , which play crucial roles in various biological processes.

Mode of Action

It’s known that similar compounds can act asinhibitors of certain enzymes . They may bind to the active site of these enzymes, preventing them from catalyzing their respective reactions.

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential inhibitory effects on certain enzymes. For instance, inhibiting pantothenate kinase could disrupt the synthesis of Coenzyme A, a crucial molecule in energy metabolism . Similarly, inhibiting prostaglandin-endoperoxide synthase could affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Result of Action

Similar compounds have shownanticancer activity and are used for relieving the pain of migraine . The compound’s inhibitory effects on certain enzymes could lead to changes in cellular signaling and metabolism.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-10-6-7-11(8-13(10)18)21-16-15-12-4-2-3-5-14(12)22-17(15)20-9-19-16/h6-9H,2-5H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWDTTRFLQBDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.